An In-depth Technical Guide to the Chemical Properties of 1-Cyclopentyl-1H-imidazole
An In-depth Technical Guide to the Chemical Properties of 1-Cyclopentyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Cyclopentyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its synthesis, physicochemical characteristics, spectral data, reactivity, and safety considerations. The information presented herein is intended to support researchers and drug development professionals in the effective utilization and further investigation of this molecule.
Introduction
1-Cyclopentyl-1H-imidazole belongs to the N-substituted imidazole family, a class of compounds renowned for their diverse biological activities and applications as versatile ligands and catalysts. The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine.[1] The introduction of a cyclopentyl group at the N-1 position imparts specific steric and electronic properties that can influence the molecule's bioactivity, solubility, and metabolic stability. Understanding the core chemical properties of 1-Cyclopentyl-1H-imidazole is crucial for its application in the design of novel therapeutic agents and functional materials.[2]
Synthesis of 1-Cyclopentyl-1H-imidazole
The synthesis of 1-Cyclopentyl-1H-imidazole can be achieved through several synthetic routes, with the N-alkylation of the imidazole ring being a common and effective strategy. A plausible and scalable approach involves the copper-catalyzed cross-coupling of imidazole with a cyclopentyl halide, such as cyclopentyl bromide.[3]
Proposed Synthetic Protocol: Copper-Catalyzed N-Alkylation
This protocol is based on established copper-catalyzed cross-coupling methodologies for N-arylation and N-alkylation of imidazoles.
Reaction Scheme:
A proposed synthetic route to 1-Cyclopentyl-1H-imidazole.
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel, add imidazole (1.0 eq.), a copper(I) catalyst (e.g., copper(I) iodide, 5-10 mol%), and a base (e.g., potassium phosphate, 2.0 eq.).
-
Solvent Addition: Add a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF).
-
Reactant Addition: Add cyclopentyl bromide (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-Cyclopentyl-1H-imidazole.
Physicochemical Properties
| Property | Estimated Value/Information |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid.[4] |
| Boiling Point | Estimated to be in the range of 220-240 °C at atmospheric pressure. |
| Solubility | Expected to be soluble in a wide range of organic solvents and sparingly soluble in water.[4] |
| pKa (of conjugate acid) | The pKa of the imidazolium ion is approximately 7.[4] |
Spectral Characterization
The structural elucidation of 1-Cyclopentyl-1H-imidazole relies on a combination of spectroscopic techniques. The expected spectral data are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the imidazole and cyclopentyl moieties. The protons on the imidazole ring will appear as distinct singlets or doublets in the aromatic region (δ 7.0-8.0 ppm). The methine proton of the cyclopentyl group attached to the nitrogen will be deshielded and appear as a multiplet. The methylene protons of the cyclopentyl ring will resonate in the upfield aliphatic region.[5][6]
-
H-2 (imidazole): ~δ 7.5-7.7 ppm (singlet)
-
H-4/H-5 (imidazole): ~δ 7.0-7.2 ppm (multiplets or singlets)
-
N-CH (cyclopentyl): ~δ 4.2-4.5 ppm (multiplet)
-
CH₂ (cyclopentyl): ~δ 1.6-2.2 ppm (multiplets)
-
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the three distinct carbons of the imidazole ring and the carbons of the cyclopentyl group.[7][8]
-
C-2 (imidazole): ~δ 135-140 ppm
-
C-4/C-5 (imidazole): ~δ 115-130 ppm
-
N-CH (cyclopentyl): ~δ 55-60 ppm
-
CH₂ (cyclopentyl): ~δ 25-35 ppm
-
Infrared (IR) Spectroscopy
The IR spectrum of 1-Cyclopentyl-1H-imidazole will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.
-
C-H stretching (aromatic): ~3100-3150 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2970 cm⁻¹
-
C=N and C=C stretching (imidazole ring): ~1450-1600 cm⁻¹[9]
-
C-N stretching: ~1250-1350 cm⁻¹
Mass Spectrometry (MS)
The electron ionization mass spectrum of 1-Cyclopentyl-1H-imidazole is expected to show a prominent molecular ion peak (M⁺) at m/z 136. Common fragmentation patterns for N-alkylimidazoles involve the loss of the alkyl substituent or fragmentation of the alkyl chain.[10][11] A significant fragment would likely be observed at m/z 68, corresponding to the imidazole cation radical.
Chemical Reactivity
The chemical reactivity of 1-Cyclopentyl-1H-imidazole is primarily governed by the electronic properties of the imidazole ring.
-
Basicity and N-alkylation: The lone pair of electrons on the N-3 nitrogen atom imparts basic properties to the molecule, allowing it to react with acids to form imidazolium salts. This nitrogen can also be further alkylated to form quaternary imidazolium salts.
-
Electrophilic Substitution: The imidazole ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions, such as halogenation and nitration, primarily at the C-4 and C-5 positions.[12]
-
Metal Coordination: The N-3 nitrogen atom can act as a ligand, coordinating with various metal ions to form metal complexes. This property is exploited in the development of catalysts and metallodrugs.
-
Reactivity of the Cyclopentyl Group: The cyclopentyl substituent is generally unreactive under typical conditions but can undergo free-radical substitution at the C-H bonds under more forcing conditions.
Applications in Drug Development
The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications.[13] The introduction of a cyclopentyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.
-
Lipophilicity and Membrane Permeability: The cyclopentyl group increases the lipophilicity of the imidazole core, which can enhance its ability to cross cell membranes and improve oral bioavailability.[14]
-
Metabolic Stability: The aliphatic cyclopentyl ring can influence the metabolic profile of the molecule, potentially blocking sites of metabolism and increasing the drug's half-life.
-
Receptor Binding: The size and shape of the cyclopentyl group can provide specific steric interactions within the binding pockets of target proteins and enzymes, leading to enhanced potency and selectivity.
Safety and Handling
While a specific safety data sheet for 1-Cyclopentyl-1H-imidazole is not widely available, general precautions for handling imidazole derivatives should be followed.
-
Hazards: Imidazole and its derivatives are often corrosive and can cause severe skin burns and eye damage.[15][16] Some derivatives are also suspected of causing reproductive harm.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[18] Avoid inhalation of vapors and contact with skin and eyes.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[19]
Conclusion
1-Cyclopentyl-1H-imidazole is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This guide has provided a detailed overview of its synthesis, chemical properties, spectral characteristics, and safety considerations. Further research into the biological activities and material properties of this compound and its derivatives is warranted to fully explore its potential.
References
-
University of California, Santa Barbara. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals - Imidazole. [Link]
-
PubMed. (n.d.). Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids. [Link]
-
ResearchGate. (n.d.). The IR spectrum of 1-methylimidazolium trinitromethanide (a); trinitromethane (b); 1-methylimidazole (c). [Link]
-
Bachovchin, W. W. (1986). Unusual 1H NMR chemical shifts support (His) Cɛ1—H⋅⋅⋅O C H-bond: Proposal for reaction-driven ring flip mechanism in serine protease catalysis. Biochemistry, 25(24), 7751–7759. [Link]
-
Organic Chemistry Portal. (2024, July 25). From Other Imidazoles by Substitution of Hydrogen. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
Semantic Scholar. (n.d.). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-and-Wasylishen-Javadi/9b2d8e4f4d2b3b0c6a5e1e1e8a8d9a7c8e6f1a3e]([Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Journal of the American Chemical Society. (2025, December 30). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. [Link]
-
Wikipedia. (n.d.). Imidazole. [Link]
-
National Center for Biotechnology Information. (2021, July 29). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. [Link]
-
MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]
-
Longdom Publishing. (2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. [Link]
-
Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Medicine and Pharmacy, 4(1), 1-7. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. Unusual 1H NMR chemical shifts support (His) Cɛ1—H⋅⋅⋅O⩵C H-bond: Proposal for reaction-driven ring flip mechanism in serine protease catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. clinmedkaz.org [clinmedkaz.org]
- 14. Buy 1-cyclopentyl-1H-imidazole-2-thiol | 1038363-71-1 [smolecule.com]
- 15. dept.harpercollege.edu [dept.harpercollege.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. fishersci.com [fishersci.com]
